2-(2-methoxyphenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
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Description
2-(2-methoxyphenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H19F3N4O2 and its molecular weight is 368.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase , a protein that plays a crucial role in cell growth, survival, and migration.
Mode of Action
The trifluoromethyl group in the compound is often used as a bioisostere to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . This suggests that the compound may interact with its target by fitting into the active site and modulating the activity of the target protein.
Biochemical Pathways
Given that similar compounds have been found to inhibit c-met kinase , it can be inferred that this compound may affect pathways related to cell growth and survival, as c-Met kinase is involved in these processes.
Pharmacokinetics
The trifluoromethyl group in the compound is known to influence the pharmacokinetic properties of drugs . It can be used to adjust the steric and electronic properties of a lead compound, potentially affecting its absorption and distribution. It can also protect a reactive methyl group from metabolic oxidation, potentially influencing the compound’s metabolism and excretion .
Result of Action
Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines . This suggests that this compound may also have potential anti-tumor effects.
Biological Activity
The compound 2-(2-methoxyphenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and data analyses.
Chemical Structure and Properties
The molecular formula of the compound is C20H22F3N5O2, with a molecular weight of approximately 421.43 g/mol. The structure includes a methoxyphenyl group and a trifluoromethyl-substituted triazolo-pyridine moiety, which are crucial for its biological interactions.
Biological Activity Overview
Recent studies have indicated that this compound exhibits significant anticancer , antimicrobial , and anti-inflammatory properties. Below is a summary of its biological activities based on various research findings.
Anticancer Activity
-
Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines. For instance, in HT-29 colorectal cancer cells, it activates the mitochondrial apoptotic pathway by up-regulating pro-apoptotic proteins (Bax) and down-regulating anti-apoptotic proteins (Bcl-2), leading to increased caspase activity and cell death .
Concentration (µM) Apoptosis Induction (%) 6.58 30 8.18 50 11.10 70 - Case Studies : In a study involving various concentrations of the compound, significant cell membrane injury was observed, indicating early apoptosis at higher concentrations .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties against several bacterial strains. In vitro studies have revealed that it possesses effective inhibitory concentrations against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
Pseudomonas aeruginosa | 50 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects in preclinical models. It was observed to reduce pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.
Research Findings
- Synthesis and Characterization : The synthesis of this compound involves several steps including the formation of the triazolo-pyridine core followed by acetamide coupling . Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compounds.
- In Vivo Studies : Preliminary in vivo studies suggest that the compound may exhibit favorable pharmacokinetics and bioavailability profiles, making it a candidate for further development .
- Docking Studies : Molecular docking simulations indicate that the compound binds effectively to specific targets associated with cancer proliferation pathways, suggesting a mechanism for its anticancer activity .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2/c1-26-13-5-3-2-4-11(13)8-16(25)21-10-15-23-22-14-9-12(17(18,19)20)6-7-24(14)15/h2-5,12H,6-10H2,1H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWOIANVDASXEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCC2=NN=C3N2CCC(C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.